molecular formula C20H20N2O4S2 B2741287 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941901-42-4

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2741287
CAS No.: 941901-42-4
M. Wt: 416.51
InChI Key: WHDJWKNJTCVHQB-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methoxy groups attached to phenyl rings, contributing to its unique chemical properties.

Scientific Research Applications

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

    Thioether Formation: The thiazole derivative is then reacted with 4-methoxyphenylthiol in the presence of a base such as sodium hydride to form the thioether linkage.

    Acetamide Formation: Finally, the thiazole-thioether intermediate is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with biological targets.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-24-13-4-7-15(8-5-13)27-12-19(23)22-20-21-17(11-28-20)16-10-14(25-2)6-9-18(16)26-3/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDJWKNJTCVHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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